molecular formula C8H6N4 B1315072 3-Amino-1H-indazole-5-carbonitrile CAS No. 20925-62-6

3-Amino-1H-indazole-5-carbonitrile

Cat. No.: B1315072
CAS No.: 20925-62-6
M. Wt: 158.16 g/mol
InChI Key: CYYYIVVNEIXBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazole-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind effectively with the hinge region of tyrosine kinase, enhancing its antitumor activity . Additionally, this compound can inhibit the production of catabolic mediators such as prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage . These interactions highlight its potential as a therapeutic agent in treating inflammatory and cancerous conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell growth in colon and melanoma cell lines, with GI50 values ranging from 0.041 to 33.6 μM . This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research. By modulating these cellular processes, this compound can potentially be used to develop new cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators . This inhibition is crucial in managing inflammatory diseases and conditions. Additionally, its interaction with tyrosine kinase enhances its antitumor activity, making it a promising candidate for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with tyrosine kinase affects the phosphorylation of specific proteins, altering cellular metabolism . Additionally, its inhibition of COX-2 impacts the arachidonic acid pathway, reducing the production of inflammatory mediators . These interactions underscore its potential as a modulator of metabolic pathways in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity. Studies have shown that the compound is efficiently transported across cell membranes, accumulating in specific cellular compartments . This targeted distribution enhances its therapeutic potential, allowing for precise modulation of cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules, exerting its effects precisely. Understanding its subcellular localization is essential for developing targeted therapies and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indazoles via a formal reductive C(sp2)–H amination reaction . Another approach involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and nitrile groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-Amino-1H-indazole-5-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids

Comparison: 3-Amino-1H-indazole-5-carbonitrile is unique due to its specific functional groups (amino and nitrile), which confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-amino-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYIVVNEIXBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501826
Record name 3-Amino-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-62-6
Record name 3-Amino-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.